![molecular formula C13H19BrN2O B2376410 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine CAS No. 401502-08-7](/img/structure/B2376410.png)

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

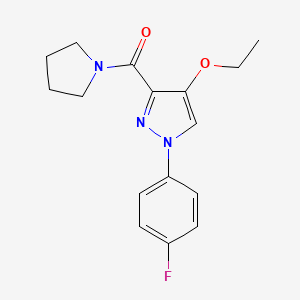

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperazine (1-BEMP) is a chemical compound with a wide range of applications in scientific research. It is a derivative of piperazine, a heterocyclic aromatic compound with a nitrogen atom in its ring structure. 1-BEMP is used for a variety of purposes in laboratory experiments, and is known for its stability and low toxicity.

Wissenschaftliche Forschungsanwendungen

Catechol Oxidase Models

Research has been conducted on dicopper(II) complexes of ligands including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol (HL1), to model the active site of type 3 copper proteins. These complexes, featuring a bromophenol-based ligand, demonstrate the influence of a thioether group close to the metal site on catecholase activity and speciation in solution, as studied through UV/Vis spectroscopy, ESI-MS experiments, and DFT calculations (Merkel et al., 2005).

Spectral, Electrochemical, and Magnetic Properties

Phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands like 4-bromo-2-[(4-methylpiperazin-1-yl)methyl]-6-[N-(3,5-dimethyl-2-hydroxy-benzyl)-N-methylaminomethyl]phenol have been synthesized. These complexes' spectral, electrochemical, and magnetic behaviors offer insights into the influence of substituents on their properties, aiding in understanding the effects of steric and electronic factors (Amudha et al., 1999).

Antimicrobial and Antifungal Activities

Certain unsymmetrical end-off, aminomethylated N-methylpiperazine, and aminomethylated diethanolamine binucleating ligands (e.g., 2-[bis(2-hydroxyethyl)aminomethyl]-6-[(4-methylpiperazin-1-yl)methyl]-4-methylphenol) and their metal complexes have shown significant growth inhibitory activity against pathogenic bacteria and fungi. These studies are crucial in exploring potential antimicrobial and antifungal agents (Shanmuga Bharathi et al., 2009).

Phosphodiesterase Activity

An asymmetric phenol-based dinucleating ligand, 2-{[(2-piperidylmethyl)amino]methyl}-4-bromo-6-[(1-methylhomopiperazine-4-yl)methyl]phenol, and its dinuclear nickel(II) complexes have been synthesized. These complexes exhibit phosphodiesterase activity, which is significant for understanding the catalytic mechanisms of metallohydrolases and for designing enzyme mimetics (Ren et al., 2011).

Cancer Research

The compound 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has been studied for its anticancer activity. Its major metabolites in rat bile were analyzed using high-performance liquid chromatography/tandem mass spectrometry, contributing to the understanding of its metabolic pathways and potential efficacy in cancer treatment (Jiang et al., 2007).

Eigenschaften

IUPAC Name |

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXUBFSHPMDJRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)

![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)

![(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2376343.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2376345.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)